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Selective PI3Kdelta Inhibitor 1

Cat. No.: B8088272
M. Wt: 429.4 g/mol
InChI Key: YPTMZNNBDPEMOK-UHFFFAOYSA-N
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Description

Overview of Phosphoinositide 3-Kinase (PI3K) Family and Isoforms

The phosphoinositide 3-kinase (PI3K) family is a group of lipid kinases that play a critical role in integrating and transducing a wide array of extracellular signals into intracellular responses. nih.gov These enzymes are central to regulating numerous cellular processes, including cell growth, proliferation, survival, motility, and metabolism. nih.gov PI3Ks are categorized into three classes (Class I, II, and III) based on their structure, substrate specificity, and mode of regulation. nih.govresearchgate.net

Class I PI3Ks are the most extensively studied and are further divided into Class IA and Class IB. nih.gov Class IA PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85). nih.govfrontiersin.org There are three catalytic isoforms in this class: p110α (encoded by PIK3CA), p110β (encoded by PIK3CB), and p110δ (encoded by PIK3CD). nih.gov The Class IB PI3K also exists as a heterodimer, composed of a p110γ catalytic subunit and a p101 or p87 regulatory subunit. nih.govfrontiersin.org While the p110α and p110β isoforms are ubiquitously expressed in various cell types, the expression of p110δ and p110γ is more restricted, being found predominantly in leukocytes (immune cells). patsnap.comnih.govfrontiersin.org

Class II PI3Ks include three isoforms (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) that are monomeric and less understood than their Class I counterparts. nih.gov Class III PI3K consists of a single enzyme, Vps34, which is involved in vesicular trafficking. nih.gov The focus of selective inhibition has largely been on the Class I isoforms due to their direct involvement in growth factor and immune receptor signaling. nih.gov

Table 1: Overview of Class I PI3K Isoforms

Isoform Class Gene Expression Primary Functions
p110α IA PIK3CA Ubiquitous Growth factor signaling, glucose metabolism
p110β IA PIK3CB Ubiquitous Receptor tyrosine kinase signaling, platelet activation
p110δ IA PIK3CD Primarily Hematopoietic Cells B-cell and T-cell signaling, immune response

The Unique Biological Role of PI3Kδ in Cellular Signaling and Immune Homeostasis

The PI3Kδ isoform plays a specialized and critical role in the immune system. nih.gov Its restricted expression to leukocytes makes it a key regulator of both innate and adaptive immunity. patsnap.comfrontiersin.org PI3Kδ is a crucial component of the PI3K/AKT/mTOR signaling pathway, which is vital for the growth, proliferation, differentiation, and survival of immune cells. patsnap.com

In B-cells, a type of white blood cell integral to the adaptive immune response, PI3Kδ signaling is heavily relied upon for their development, survival, and activation. patsnap.com Similarly, in T-cells, PI3Kδ is the dominant isoform and is essential for their activation, differentiation, and trafficking. frontiersin.org It acts downstream of T-cell receptor (TCR) stimulation to control various functions, including the entry and exit of T-cells from lymph nodes. frontiersin.org

The significance of PI3Kδ in immune homeostasis is further highlighted by genetic studies. Mutations leading to an overactive PI3Kδ enzyme cause a primary immunodeficiency disorder known as Activated PI3K Delta Syndrome (APDS). youtube.com This condition disrupts the normal function of B-cells and T-cells, leading to increased susceptibility to infections. youtube.com Conversely, the absence of PI3Kδ function can also lead to immune dysregulation. nih.gov PI3Kδ signaling is also implicated in the function of other immune cells like neutrophils, mast cells, and macrophages, where it regulates inflammatory responses. nih.gov

Conceptual Framework for Selective PI3Kδ Inhibition as a Research Strategy

The development of inhibitors that selectively target PI3Kδ is a strategic approach rooted in its unique expression pattern and function. By specifically blocking PI3Kδ, researchers can investigate its role in the immune system with minimal confounding effects on other cell types where p110α and p110β are more critical. patsnap.com This selectivity offers a more targeted research tool compared to pan-PI3K inhibitors, which block multiple isoforms and can lead to broader biological consequences. nih.gov

The rationale for selective PI3Kδ inhibition is particularly strong in the context of hematological malignancies, such as certain types of leukemia and lymphoma, where malignant B-cells are dependent on PI3Kδ signaling for their survival and proliferation. patsnap.comnih.gov Inhibiting PI3Kδ can disrupt these pro-survival signals. nih.gov Furthermore, PI3Kδ inhibition has been shown to modulate the tumor microenvironment by affecting non-neoplastic immune cells, such as regulatory T-cells (Tregs), which can suppress anti-tumor immune responses. nih.gov By inhibiting PI3Kδ, the suppressive function of Tregs can be diminished, potentially enhancing the body's own immune response against cancer cells. nih.gov

Compounds identified as "Selective PI3Kdelta Inhibitor 1" in research literature are potent tools for these investigations. For instance, one such compound (also referred to as compound 5d) demonstrates a high potency with an IC50 of 1.3 nM for PI3Kδ. medchemexpress.com Another research compound, also named "Selective PI3Kδ Inhibitor 1" (referred to as compound 7n), shows an IC50 of 0.9 nM and exhibits over 1000-fold selectivity against other Class I isoforms. selleckchem.comselleckchem.com A third compound with the same name (referred to as compound 3) has an IC50 of 3.8 nM and is highly selective against a large panel of other kinases. medchemexpress.com This high degree of potency and selectivity allows for precise experimental manipulation of the PI3Kδ pathway.

Table 2: Potency and Selectivity of "this compound" Research Compounds

Compound Name/Reference Target IC50 (nM) Selectivity Notes
This compound (Compound 5d) PI3Kδ 1.3 Potent, selective, and orally available. medchemexpress.com
Selective PI3Kδ Inhibitor 1 (Compound 7n) PI3Kδ 0.9 >1000-fold selectivity against PI3Kα, PI3Kβ, and PI3Kγ. selleckchem.comselleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20FN7O B8088272 Selective PI3Kdelta Inhibitor 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-amino-6-[1-methyl-5-(1-phenylcyclopropyl)-1,2,4-triazol-3-yl]pyrazin-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O/c1-31-22(23(9-10-23)14-5-3-2-4-6-14)29-21(30-31)17-12-27-19(25)18(28-17)13-7-8-15(20(26)32)16(24)11-13/h2-8,11-12H,9-10H2,1H3,(H2,25,27)(H2,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTMZNNBDPEMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)N)F)N)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Dissection of Selective Pi3kδ Inhibitor Action

Molecular Interactions and Binding Modalities of Selective PI3Kδ Inhibitors

The interaction between a selective inhibitor and its target kinase is fundamental to its therapeutic effect. The mode of binding and the structural features that dictate selectivity are key aspects of their mechanism of action.

ATP-Competitive and Non-ATP-Competitive Binding Mechanisms

The majority of kinase inhibitors, including those targeting PI3Kδ, are classified as ATP-competitive. nih.gov These inhibitors are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. rsc.org This prevents the transfer of a phosphate (B84403) group to downstream targets, thereby blocking the signaling cascade. nih.gov The high potency of compounds like Selective PI3Kdelta Inhibitor 1 , which has an IC50 of 0.9 nM for PI3Kδ, is characteristic of this class of inhibitors that form strong interactions within the active site. targetmol.com

While less common, non-ATP-competitive inhibitors represent an alternative mechanism. These molecules bind to allosteric sites, which are locations on the enzyme distinct from the ATP-binding pocket. nih.govnih.gov This binding induces a conformational change in the enzyme, rendering it inactive. nih.gov This approach can offer higher selectivity, as allosteric sites are generally less conserved across kinase families compared to the highly conserved ATP-binding site. nih.govnih.gov

Structural Determinants of Isoform Selectivity in PI3Kδ Inhibitors

Achieving isoform selectivity is a significant challenge due to the high degree of homology in the ATP-binding sites among the class I PI3K isoforms. rsc.org However, subtle differences in the amino acid residues at the periphery of this pocket can be exploited to design selective inhibitors. rsc.org

A key feature enabling PI3Kδ selectivity is the presence of a "specificity pocket." rsc.org This is a hydrophobic pocket that can be accessed by inhibitors with a specific shape, often described as "propeller-shaped." The binding of these inhibitors can induce a conformational change that opens up this pocket, allowing for additional interactions that are not possible with other isoforms. This induced-fit mechanism is a critical determinant of the high selectivity observed for many PI3Kδ inhibitors. By targeting non-conserved residues around the active site, these inhibitors can achieve remarkable specificity, minimizing off-target effects.

Downstream Signaling Cascade Perturbations by Selective PI3Kδ Inhibitors

Inhibition of PI3Kδ leads to a cascade of effects on downstream signaling pathways that are crucial for cell function and survival.

Inhibition of AKT Phosphorylation and mTOR Pathway Components

The PI3K/AKT/mTOR pathway is a central signaling axis that is constitutively active in many cancers. youtube.com Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT, to the cell membrane. youtube.com This recruitment allows for the phosphorylation and activation of AKT by upstream kinases.

Selective PI3Kδ inhibitors block the production of PIP3, thereby preventing the activation of AKT. youtube.com The inhibition of AKT phosphorylation has profound downstream consequences, most notably on the mammalian target of rapamycin (B549165) (mTOR) pathway. Activated AKT promotes cell growth and proliferation in part by activating mTOR. youtube.com Therefore, by inhibiting AKT, selective PI3Kδ inhibitors effectively suppress mTOR signaling, leading to reduced protein synthesis and cell growth. Studies on selective PI3Kδ inhibitors have demonstrated their ability to significantly down-regulate this signaling pathway. harvard.edu

Inhibitory Potency of Selective PI3Kδ Inhibitor 1 against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ0.9-
PI3Kα3670>4000-fold
PI3Kγ1460>1600-fold
PI3Kβ21300>23000-fold

Data from vendor information for Selective PI3Kδ Inhibitor 1 (compound 7n). targetmol.com

Effects on MAPK and NF-κB Signaling

The effects of selective PI3Kδ inhibition extend beyond the canonical AKT/mTOR pathway, also modulating other critical signaling networks like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

The interaction with the MAPK pathway is complex and can be context-dependent. In some instances, inhibition of the PI3K pathway can lead to a compensatory activation of the MAPK pathway, which can serve as a mechanism of resistance to PI3K inhibitors. nih.govbiorxiv.org This has led to the exploration of combination therapies that target both pathways simultaneously. biorxiv.orgnih.gov However, the precise interplay between PI3Kδ and MAPK signaling can vary between different cell types and disease states.

NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In certain types of cancers, particularly B-cell malignancies, PI3K signaling is essential for constitutive NF-κB activation. nih.gov By inhibiting PI3Kδ, selective inhibitors can reduce NF-κB activity, thereby diminishing the expression of its prosurvival target genes.

Cellular and Subcellular Modulations Induced by Selective PI3Kδ Inhibitors

The perturbations in downstream signaling cascades ultimately manifest as significant changes in cellular behavior and function. A primary consequence of selective PI3Kδ inhibition in malignant cells is the induction of apoptosis , or programmed cell death. harvard.edunih.gov By blocking the prosurvival signals emanating from the PI3K/AKT and NF-κB pathways, these inhibitors can tip the balance towards cell death.

In addition to apoptosis, selective PI3Kδ inhibitors can also induce autophagy , a cellular process of self-digestion that can have dual roles in either promoting cell survival or contributing to cell death. harvard.edu Furthermore, these inhibitors have been shown to inhibit cell proliferation , effectively halting the uncontrolled growth of cancer cells. harvard.edunih.gov Other reported cellular effects include the modulation of cell differentiation and movement , which are critical processes in both normal development and disease progression. nih.gov

Summary of Downstream Signaling and Cellular Effects of Selective PI3Kδ Inhibition

Pathway/ProcessEffect of Selective PI3Kδ InhibitionKey Mediators
AKT/mTOR SignalingInhibition↓ PIP3, ↓ p-AKT, ↓ mTOR activity
MAPK SignalingComplex (potential for compensatory activation)Crosstalk between PI3K and MAPK pathways
NF-κB SignalingInhibitionReduced activation of NF-κB and its target genes
Cellular ProliferationInhibitionSuppression of AKT/mTOR and other growth signals
ApoptosisInductionBlockade of pro-survival signals
AutophagyInductionAlteration of cellular metabolic state

This table summarizes general findings for the class of selective PI3Kδ inhibitors based on available research. nih.govharvard.edubiorxiv.orgnih.gov

Discovery and Optimization Methodologies for Selective Pi3kδ Inhibitors

High-Throughput Screening and Lead Identification Strategies

The journey to discover potent and selective PI3Kδ inhibitors often begins with high-throughput screening (HTS). oncotarget.comnih.gov This process involves testing large libraries of chemical compounds against the target enzyme, in this case, PI3Kδ, to identify initial "hits" that demonstrate inhibitory activity. These screening campaigns are designed to be rapid and inexpensive methods for identifying novel compounds that can modulate the activity of a protein target. oncotarget.com For instance, a typical HTS campaign might involve screening hundreds of thousands of compounds at a single concentration to identify those that inhibit the enzyme's activity by a certain threshold, often 50% or more. nih.gov

Following the initial HTS, the identified hits undergo a process of confirmation and further characterization. This includes re-testing the compounds to confirm their activity and determining their potency, often expressed as the half-maximal inhibitory concentration (IC50). For PI3Kδ, kinome-wide screening assays are employed to assess the selectivity of the hits against other PI3K isoforms (α, β, γ) and a broader panel of kinases to minimize off-target effects. nih.gov

Lead identification is the subsequent step, where the most promising hits are selected for further development based on a set of predefined criteria. aragen.com These criteria typically include not only potency and selectivity but also preliminary assessment of drug-like properties such as solubility, cell permeability, and metabolic stability. The goal is to identify a "lead compound" or a series of related compounds with a desirable balance of these properties, which will then serve as the starting point for optimization. aragen.com In the case of idelalisib (B1684644), it emerged from a class of chemical compounds that showed high potency and selectivity for PI3Kδ. nih.gov

Rational Drug Design Approaches for PI3Kδ Inhibitors

Once a lead compound is identified, rational drug design strategies are employed to optimize its properties. youtube.com These approaches leverage an understanding of the three-dimensional structure of the target protein and its interaction with inhibitors to guide the design of new, improved molecules.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the target protein, which can be determined using techniques like X-ray crystallography or cryo-electron microscopy. nih.govnih.gov The crystal structure of the PI3Kδ catalytic subunit (p110δ) in complex with various inhibitors has provided invaluable insights into the molecular mechanisms of inhibitor binding and selectivity. nih.govnih.gov These structures reveal the specific amino acid residues in the ATP-binding pocket that interact with the inhibitor, allowing medicinal chemists to design modifications that enhance binding affinity and selectivity. For example, the structure of idelalisib bound to PI3Kδ shows how the inhibitor occupies the ATP-binding site and makes specific hydrogen bonds and hydrophobic interactions that contribute to its high potency and selectivity. nih.gov

In the absence of a target structure, ligand-based drug design (LBDD) can be utilized. gardp.org This approach uses the knowledge of a set of molecules that are known to bind to the target to develop a pharmacophore model. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that are required for biological activity. This model can then be used to screen virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Virtual Screening and Molecular Dynamics Simulations

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. semanticscholar.org This can be done using either ligand-based methods, such as searching for compounds that are similar to known inhibitors, or structure-based methods, which involve docking the compounds into the binding site of the target protein and scoring their predicted binding affinity. semanticscholar.org

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand interactions. semanticscholar.org These simulations model the movement of atoms in the protein and the inhibitor over time, which can help to understand the stability of the binding complex and identify key interactions that contribute to binding affinity. MD simulations can also be used to predict how mutations in the target protein might affect inhibitor binding, which is important for understanding and overcoming drug resistance.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The optimization of a lead compound into a clinical candidate involves extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies. researchgate.netresearchgate.net SAR studies involve systematically modifying the chemical structure of the lead compound and evaluating the effect of these changes on its biological activity. nih.govelsevierpure.com This iterative process helps to identify the key chemical features that are responsible for the compound's potency and selectivity.

For example, in the development of idelalisib, researchers synthesized and tested a series of analogs to understand how different chemical groups at various positions of the molecule affected its inhibitory activity against PI3Kδ and other PI3K isoforms. nih.gov This allowed them to fine-tune the structure to maximize potency against PI3Kδ while minimizing activity against other kinases.

SPR studies, on the other hand, focus on the relationship between the chemical structure and the physicochemical properties of the compound, such as solubility, permeability, and metabolic stability. researchgate.net These properties are critical for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately influences its efficacy and safety in vivo.

Preclinical Pharmacokinetic and ADME Profile Optimization for Selective PI3Kδ Inhibitors

A crucial aspect of the drug discovery process is the optimization of the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. iqvia.com A compound with excellent potency in a biochemical assay may not be an effective drug if it is poorly absorbed, rapidly metabolized, or has an unfavorable distribution in the body.

For idelalisib, preclinical studies demonstrated that it is orally bioavailable. nih.govnih.gov Pharmacokinetic studies in animal models helped to determine its absorption, distribution, and elimination characteristics. nih.gov Idelalisib is primarily metabolized by aldehyde oxidase and to a lesser extent by CYP3A enzymes in the liver. nih.govnih.gov Its major metabolite, GS-563117, is inactive. nih.gov Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions. For instance, co-administration with strong CYP3A inducers can decrease idelalisib exposure, while strong CYP3A inhibitors can increase its exposure. nih.gov

Preclinical Evaluation of Selective Pi3kδ Inhibitor Efficacy

In Vitro Pharmacological Characterization of Selective PI3Kδ Inhibitors

Enzyme Inhibition Assays and Isoform Selectivity Profiling

Idelalisib (B1684644) is a highly potent and selective, ATP-competitive inhibitor of the PI3Kδ isoform. nih.govnih.gov In biochemical assays, Idelalisib demonstrates a significant inhibitory effect on PI3Kδ. One study reported an IC50 value of 19 nM for PI3Kδ when measured in the presence of 2 × Km ATP. nih.gov Another cell-free assay determined the IC50 to be 2.5 nM. medchemexpress.comselleckchem.com

The selectivity of Idelalisib for the δ isoform over other class I PI3K isoforms (α, β, and γ) is a key characteristic. This selectivity is crucial for minimizing off-target effects, as PI3Kα and PI3Kβ are ubiquitously expressed and involved in essential cellular functions. nih.gov In enzymatic assays, Idelalisib exhibits a high degree of selectivity, being 40- to 300-fold more selective for PI3Kδ than for the other class I isoforms. medchemexpress.comselleckchem.com Specific IC50 values highlight this selectivity, with values of 8,600 nM for PI3Kα, 4,000 nM for PI3Kβ, and 2,100 nM for PI3Kγ, compared to 19 nM for PI3Kδ. nih.govnih.gov This translates to a selectivity of 453-fold against PI3Kα, 210-fold against PI3Kβ, and 110-fold against PI3Kγ. nih.gov In cellular assays, this selectivity is even more pronounced, with Idelalisib being 240- to 2500-fold more selective for PI3Kδ. medchemexpress.com

PI3K IsoformIC50 (nM) nih.govnih.govSelectivity vs. PI3Kδ
PI3Kδ19-
PI3Kα8600453-fold
PI3Kβ4000210-fold
PI3Kγ2100110-fold

Cell Line and Primary Cell-Based Assays

Idelalisib has demonstrated significant anti-proliferative and pro-apoptotic effects in various malignant B-cell models. The PI3Kδ pathway is often hyperactive in B-cell malignancies, driving cell proliferation and survival. onclive.com Idelalisib effectively inhibits this pathway, leading to reduced cell viability. nih.gov

In primary chronic lymphocytic leukemia (CLL) cells, Idelalisib has been shown to antagonize the survival signals from the microenvironment. nih.gov It induces cytotoxicity in CD19+ cells from patients with CLL. cancer-research-network.com In mantle cell lymphoma (MCL) cell lines, Idelalisib treatment resulted in an inhibition of protein synthesis, which correlated with a reduction in cell size and growth. nih.gov Furthermore, in preclinical models of Hodgkin lymphoma, Idelalisib attenuated pathway signaling and induced apoptosis. nih.gov

Idelalisib promotes caspase-dependent apoptosis in malignant B-cells. nih.gov This induction of apoptosis has been observed in cell lines and primary patient samples. ashpublications.org In CLL cells, Idelalisib-induced apoptosis is significant and occurs independently of poor prognostic indicators such as IgVH mutational status or interphase cytogenetics. medchemexpress.comnih.gov Treatment of certain B-cell lymphoma cell lines with Idelalisib has been shown to induce the cleavage of caspase-3 and PARP, which are key markers of apoptosis. medchemexpress.com

In addition to apoptosis, Idelalisib has been reported to stimulate autophagy. selleckchem.com Autophagy is a cellular process involving the degradation of cellular components, which can have a dual role in either promoting cell survival or contributing to cell death. In JeKo-1, a mantle cell lymphoma cell line, low concentrations of Idelalisib induced autophagy, though this effect decreased at higher concentrations. nih.gov

Given the predominant expression of PI3Kδ in hematopoietic cells, Idelalisib significantly modulates immune cell function. It has been shown to interfere with B-cell receptor (BCR) signaling, which is crucial for B-cell activation, proliferation, and survival. nih.gov

A key effect of Idelalisib is the inhibition of chemotaxis and migration of malignant B-cells. In vitro studies have demonstrated that Idelalisib inhibits CLL cell chemotaxis towards the chemokines CXCL12 and CXCL13. nih.gov These chemokines are important for the trafficking and homing of B-cells to protective microenvironments such as the lymph nodes and bone marrow. valuebasedcancer.com By inhibiting this process, Idelalisib can mobilize malignant B-cells from these tissues into the peripheral blood. valuebasedcancer.com

Furthermore, Idelalisib has been shown to reduce the proliferation and cytotoxicity of natural killer (NK) cells and interfere with the function of T-cells. uni-muenchen.de

In Vivo Efficacy Studies in Preclinical Disease Models

The in vitro effects of Idelalisib have been translated into significant efficacy in in vivo preclinical models of B-cell malignancies. In a mouse model of Philadelphia (Ph)-like acute lymphoblastic leukemia (ALL), Idelalisib treatment led to a decrease in the leukemia burden. nih.gov

A notable in vivo effect of Idelalisib is its ability to inhibit the homing of leukemia cells to the bone marrow. In a study using a mouse model, ALL cells pre-treated with Idelalisib showed blocked homing to the bone marrow. nih.gov This is consistent with the in vitro findings on the inhibition of chemotaxis and migration.

In a heterotopic cardiac transplant mouse model, Idelalisib prolonged the survival of heterotopic cardiac allografts. cancer-research-network.com Moreover, in patient-derived xenograft (PDX) mouse models of Ibrutinib-resistant B-cell lymphoma, the combination of Idelalisib and Ibrutinib was effective in inhibiting tumor growth. cancer-research-network.com

Models of Hematological Malignancies (e.g., B-cell Lymphoma Xenografts)

The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical mediator of B-cell development, survival, and proliferation. Its aberrant activation is a common feature in many B-cell malignancies, making it a prime therapeutic target. frontiersin.orgnih.govmdpi.com Preclinical evaluation in various models of hematological malignancies has demonstrated the potential of selective PI3Kδ inhibitors.

In xenograft models using human B-cell lymphoma cell lines, selective PI3Kδ inhibitors have shown significant anti-tumor effects. For instance, the novel inhibitor BGB-10188 demonstrated dose-dependent anti-tumor activity in both subcutaneous and orthotopic xenografts of diffuse large B-cell lymphoma (DLBCL). nih.gov Similarly, another potent inhibitor, PI3KD-IN-015, exhibited anti-proliferative effects against a range of B-cell-related cancer cell lines. nih.gov Studies have shown that these inhibitors can induce apoptosis and disrupt the supportive tumor microenvironment. theoncologynurse.com

The efficacy of these inhibitors is often linked to the down-regulation of the PI3K/AKT signaling pathway. In preclinical studies, treatment with PI3Kδ inhibitors leads to a reduction in the phosphorylation of AKT and its downstream targets in tumor tissues. researchgate.netresearchgate.net This disruption of key survival signals is a primary mechanism of their anti-cancer activity.

Combination therapies have also been explored in preclinical settings. The combination of a PI3Kδ inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor, such as zanubrutinib, has shown synergistic anti-tumor effects in DLBCL and mantle cell lymphoma (MCL) xenograft models. nih.gov This suggests that dual targeting of key pathways in B-cell signaling can lead to enhanced efficacy.

The table below summarizes findings from preclinical studies of selective PI3Kδ inhibitors in hematological malignancy models.

Inhibitor Model Type Cancer Type Key Findings
BGB-10188Subcutaneous & Orthotopic XenograftDiffuse Large B-cell Lymphoma (DLBCL)Showed significant single-agent, dose-dependent anti-tumor activity. nih.gov
PI3KD-IN-015Cell Lines & Patient Primary CellsAML, CLL, B-cell LymphomaDemonstrated anti-proliferative efficacy; induced apoptosis and autophagy. nih.gov
YY-20394First-in-human study (preclinical data supported)B-cell malignancies (FL, MCL, CLL/SLL)High objective response rate, particularly in follicular lymphoma (FL). d-nb.info
PuquitinibAML XenograftAcute Myeloid Leukemia (AML)Showed stronger efficacy than idelalisib, associated with reduced AKT and ERK phosphorylation. researchgate.net

Models of Solid Tumors (e.g., Syngeneic Mouse Models, PDX Models)

While PI3Kδ is predominantly expressed in leukocytes, its role in the tumor microenvironment of solid tumors has garnered increasing interest, particularly in the context of immuno-oncology. frontiersin.orgnih.gov Preclinical evaluation in models of solid tumors often utilizes syngeneic mouse models, which have a competent immune system, and patient-derived xenograft (PDX) models, which retain the characteristics of the original human tumor. nih.govmeliordiscovery.comcriver.com

In syngeneic models, the intact immune system allows for the study of immunomodulatory effects of PI3Kδ inhibitors. criver.com PI3Kδ is crucial for the function of regulatory T cells (Tregs), which suppress anti-tumor immunity. Inhibition of PI3Kδ can impair Treg function, thereby enhancing the host's immune response against the tumor. nih.gov For example, preclinical studies have shown that intermittent treatment with a PI3K inhibitor can promote the expansion of CD8+ T cells and sensitize PTEN-null prostate cancer xenografts to anti-PD-1 immunotherapy. mdpi.com

Patient-derived xenograft (PDX) models, where tumor fragments from patients are directly implanted into immunodeficient mice, are considered highly relevant for preclinical drug evaluation as they maintain the histological and molecular features of the original tumor. nih.govmdpi.comnih.gov In the context of solid tumors, PDX models have been used to evaluate the efficacy of PI3K pathway inhibitors. For instance, the combination of the PI3K inhibitor copanlisib (B1663552) with darolutamide was found to decrease tumor burden in a prostate cancer PDX model. mdpi.com While many of these studies involve pan-PI3K or dual-isoform inhibitors, they provide a rationale for the investigation of selective PI3Kδ inhibitors, especially in combination with immunotherapy, in solid tumor PDX models. mdpi.comnih.gov

Model Type Relevance for PI3Kδ Inhibitor Evaluation Example Application
Syngeneic Mouse Models Allows for the study of immunomodulatory effects due to a competent immune system. criver.comwhiterose.ac.ukEvaluating the impact of PI3Kδ inhibition on regulatory T cells (Tregs) and the resulting anti-tumor immune response. nih.gov
Patient-Derived Xenograft (PDX) Models Recapitulates the molecular and histological profile of the original patient tumor, offering high clinical relevance. nih.govmdpi.comTesting the efficacy of PI3K pathway inhibitors in tumors with specific genetic alterations, such as PIK3CA mutations or PTEN loss. nih.gov

Models of Autoimmune and Inflammatory Diseases (e.g., Experimental Encephalomyelitis, Lupus Models, Asthma Models)

The central role of PI3Kδ in immune cell function makes it a compelling target for autoimmune and inflammatory diseases. frontiersin.org Preclinical studies using various animal models have demonstrated the therapeutic potential of selective PI3Kδ inhibition.

Experimental Autoimmune Encephalomyelitis (EAE): In EAE, a murine model for multiple sclerosis, selective PI3Kδ inhibition has shown significant efficacy. nih.govnih.gov Treatment with the selective inhibitor IC87114 reduced clinical symptoms, prevented inflammation in the brain and spinal cord, and decreased cellular infiltration into the central nervous system. nih.gove-century.us Mechanistically, the inhibitor suppressed the differentiation of pro-inflammatory Th1 and Th17 cells and reduced the serum levels of cytokines such as IL-1β, IL-6, IL-17, and INF-γ. nih.gove-century.us A novel azaindole-based PI3Kδ inhibitor also showed significant amelioration of EAE symptoms, comparable to dexamethasone. acs.org

Lupus Models: In mouse models of systemic lupus erythematosus (SLE), PI3Kδ inhibitors have been shown to block the development of nephritis. nih.govnih.gov Treatment ameliorated disease by normalizing immune cell numbers in the spleen, reducing immune-complex deposition in the kidney, and decreasing inflammation and tissue damage. nih.govdntb.gov.ua These effects were observed even when treatment was initiated after the onset of autoantibody appearance or proteinuria. nih.gov The dual PI3Kδ/γ inhibitor Duvelisib was also effective in reducing chronic germinal center and plasma cell responses in a lupus mouse model. frontiersin.org

Asthma Models: In various rodent models of allergic airway inflammation and asthma, selective PI3Kδ inhibitors have demonstrated the ability to reduce key features of the disease. ersnet.orgnih.gov The inhibitor CPL302-253 was shown to block inflammatory processes in a house dust mite (HDM)-induced asthma mouse model. nih.gov Another inhibitor, DS-1515, dose-dependently inhibited airway eosinophil influx in ovalbumin (OVA)-induced asthma models in both rats and mice. ersnet.org Treatment with PI3Kδ inhibitors also leads to a reduction in Th2 cytokines and granulocyte chemokines in bronchoalveolar lavage fluid. ersnet.org

Disease Model Inhibitor Example Key Findings
Experimental Autoimmune Encephalomyelitis (EAE) IC87114Reduced clinical symptoms and CNS inflammation; suppressed Th1 and Th17 cell production. nih.govnih.gove-century.us
Lupus (IFNα-accelerated NZB/W F1) MSC2360844, MSC2364588Blocked development of nephritis; reduced immune-complex deposition and kidney inflammation. nih.gov
Asthma (OVA/HDM-induced) DS-1515, CPL302-253Inhibited airway eosinophil influx and hyperresponsiveness; reduced inflammatory mediators. nih.goversnet.org

Assessment of Target Engagement and Pharmacodynamic Markers in Vivo

To ensure that a selective PI3Kδ inhibitor is having the desired biological effect in vivo, it is crucial to assess target engagement and utilize pharmacodynamic (PD) biomarkers. These markers provide evidence that the drug is interacting with its target and modulating the intended signaling pathway. nih.gov

A primary and direct marker of PI3K pathway inhibition is the phosphorylation status of downstream signaling proteins. The phosphorylation of AKT at sites such as Ser473 and Thr308 is a key event following PI3K activation. nih.gov In numerous preclinical studies, effective PI3Kδ inhibitors have been shown to potently inhibit the phosphorylation of AKT in a dose- and time-dependent manner in tissues of interest, such as tumor cells or immune cells. nih.govresearchgate.netmdpi.com The phosphorylation of other downstream effectors like ribosomal protein S6 (pS6RP) can also serve as a useful target engagement marker, particularly in CD4+ T cells. ersnet.org

In the context of hematological malignancies, changes in the levels of certain chemokines and cytokines in the plasma have been identified as valuable PD biomarkers. nih.gov For example, in preclinical models and early clinical trials for chronic lymphocytic leukemia (CLL), successful PI3Kδ inhibition leads to a rapid decrease in the plasma concentrations of chemokines such as CCL3, CCL4, CCL17, and CCL22, which are secreted by the malignant cells and are involved in their interaction with the microenvironment. nih.gov

Furthermore, assessing the functional consequences of PI3Kδ inhibition on specific cell populations can serve as a PD marker. This includes measuring the inhibition of B-cell proliferation following B-cell receptor (BCR) activation or observing a reduction in the number or function of regulatory T cells in vivo. nih.govresearchgate.net Cellular Thermal Shift Assays (CETSA) can also be employed to directly demonstrate the engagement of an inhibitor with the PI3Kδ target in cells. researchgate.net

Marker Type Specific Marker Utility in Preclinical Assessment
Downstream Signaling Phospho-AKT (p-AKT)Directly measures the inhibition of the PI3K signaling cascade in target tissues. nih.govmdpi.com
Downstream Signaling Phospho-S6 Ribosomal Protein (pS6RP)Serves as a target engagement marker in specific cell types like CD4+ T cells. ersnet.org
Plasma Biomarkers Chemokines (CCL3, CCL4, CCL17, CCL22)Reflects disruption of the tumor microenvironment in hematological malignancies. nih.gov
Cellular Function Inhibition of B-cell proliferationAssesses the functional impact of the inhibitor on the target malignant cells. researchgate.net
Direct Target Binding Cellular Thermal Shift Assay (CETSA)Confirms direct physical binding of the inhibitor to the PI3Kδ protein within cells. researchgate.net

Immunomodulatory Research of Selective Pi3kδ Inhibitors

Impact on B-Lymphocyte Development, Activation, and Trafficking

The PI3Kδ signaling pathway is critically important for the normal development and function of B-lymphocytes. nih.govfrontiersin.org Consequently, selective inhibition of PI3Kδ has a significant impact on these cells.

Development and Activation: PI3Kδ is essential for B-cell development, and its inhibition can lead to defective antibody production. nih.gov Studies have shown that mice lacking a functional p110δ, the catalytic subunit of PI3Kδ, have severely impaired B-cell development and response. nih.gov Specifically, innate-like B cells, such as marginal zone (MZ) and B-1 cells, which are linked to autoimmunity, are nearly absent in these mice. frontiersin.org Selective PI3Kδ inhibitors have been demonstrated to reduce the trafficking and activation of MZ and B-1 cells. frontiersin.org

In malignant B-cells, such as those in chronic lymphocytic leukemia (CLL) and follicular lymphoma, the PI3Kδ pathway is often hyperactivated. nih.govmedscape.com Selective inhibitors like idelalisib (B1684644) can induce apoptosis (programmed cell death) and inhibit the proliferation of these malignant B-cells. nih.govmedscape.com This is achieved by blocking survival signals derived from the B-cell receptor (BCR) and other microenvironmental cues. nih.govnih.gov For instance, idelalisib has been shown to negate the supportive effects of factors like CD40L, BAFF, and TNF-α on CLL cells. nih.gov

Trafficking: PI3Kδ signaling is also involved in the trafficking and homing of B-cells to lymph nodes and bone marrow through the regulation of chemokine receptors like CXCR4 and CXCR5. medscape.com Inhibition of PI3Kδ disrupts these processes, leading to the mobilization of malignant lymphocytes from their protective microenvironments in the bone marrow and lymph nodes into the peripheral blood. nih.govmedscape.com This disruption of trafficking is a key mechanism of action for PI3Kδ inhibitors in B-cell malignancies. nih.gov

FeatureEffect of Selective PI3Kδ InhibitionSupporting Evidence
B-Cell Development Impaired, leading to defective antibody production. nih.govMice lacking functional p110δ show severe impairment. nih.gov
Innate-like B-Cells Reduction in marginal zone (MZ) and B-1 cells. frontiersin.orgNear absence of these cells in p110δ-deficient mice. frontiersin.org
Malignant B-Cell Proliferation Inhibition and induction of apoptosis. nih.govmedscape.comObserved in CLL and follicular lymphoma cell lines. nih.govmedscape.com
B-Cell Trafficking Disruption of homing to lymph nodes and bone marrow. medscape.comInhibition of CXCR4 and CXCR5 signaling pathways. medscape.com

Effects on T-Lymphocyte Subsets, Differentiation, and Effector Functions

Selective PI3Kδ inhibitors exert complex and often contrasting effects on different T-lymphocyte populations, which has significant implications for their therapeutic application.

Regulatory T Cell (Treg) Modulation and Suppressive Function

Regulatory T cells (Tregs) play a crucial role in maintaining immune tolerance and preventing autoimmunity, but they can also suppress anti-tumor immune responses. nih.gov The PI3Kδ pathway is vital for Treg function and survival. nih.govaacrjournals.org

Selective inhibition of PI3Kδ has been shown to preferentially inhibit Tregs compared to conventional T cells (Tconvs). aacrjournals.orgnih.gov This is because Tregs are highly dependent on PI3Kδ for their proliferation and suppressive functions. aacrjournals.orgresearchgate.net Inhibition of PI3Kδ in Tregs leads to a reduction in their numbers and impairs their ability to suppress effector T-cell responses. aacrjournals.orgnih.gov This effect is mediated, in part, by the disruption of downstream signaling pathways involving Akt and the transcription factor FOXO1. nih.gov The selective targeting of Tregs by PI3Kδ inhibitors can therefore break immune tolerance to cancer, unleashing a more potent anti-tumor immune response. nih.govmdpi.com

Treg ParameterEffect of Selective PI3Kδ InhibitionKey Findings
Proliferation Significantly abrogated in a concentration-dependent manner. aacrjournals.orgTregs are more sensitive to PI3Kδ inhibition than Tconvs. aacrjournals.orgresearchgate.net
Survival Reduced. aacrjournals.orgPI3Kδ is critical for Treg survival signals. aacrjournals.org
Suppressive Function Impaired. nih.govnih.govLoss of PI3Kδ activity leads to an acute impairment of Treg-mediated suppression. nih.gov
Number in Tumors Decreased. umn.eduCo-administration with a tumor vaccine decreased Treg numbers in the tumor microenvironment. umn.edu

CD4+ and CD8+ T Cell Responses and Memory Differentiation

The impact of selective PI3Kδ inhibition on conventional CD4+ and CD8+ T cells is multifaceted. While high levels of PI3Kδ activity are important for the initial clonal expansion and differentiation of effector T cells, sustained PI3Kδ signaling can lead to T-cell exhaustion and limit the formation of long-lived memory T cells. nih.govbiorxiv.org

Inhibition of PI3Kδ can promote the development of a less differentiated, central memory-like phenotype in CD8+ T cells. biorxiv.orgnih.gov This is characterized by the upregulation of markers such as CD62L, CCR7, and CD127, and the transcription factor Tcf7. biorxiv.orgnih.gov These less differentiated memory T cells exhibit enhanced persistence and stronger anti-tumor immunity upon adoptive transfer. biorxiv.orgnih.gov For instance, ex vivo treatment of CD8+ T cells with a PI3Kδ inhibitor prior to transfer into tumor-bearing mice delayed their terminal differentiation and enhanced their therapeutic activity. nih.gov

However, systemic inhibition of PI3Kδ can also impair the function of effector CD8+ T cells, highlighting the context-dependent nature of its effects. nih.govnih.gov Some studies have reported that PI3Kδ inhibition can decrease the cytotoxicity of CD8+ T cells and impair IFNγ production by both CD4+ and CD8+ T cells. nih.gov

T-Cell ParameterEffect of Selective PI3Kδ InhibitionResearch Findings
CD8+ T-Cell Differentiation Promotes a less differentiated, central memory phenotype. biorxiv.orgnih.govUpregulation of CD62L, CCR7, CD127, and Tcf7. biorxiv.orgnih.gov
CD8+ T-Cell Effector Function Can be impaired with systemic inhibition. nih.govnih.govDecreased cytotoxicity and IFNγ production reported in some studies. nih.gov
CD4+ T-Cell Proliferation Generally less affected than Tregs. aacrjournals.orgPI3Kα and PI3Kβ can compensate for PI3Kδ loss in Tconvs. umn.edu
T-Cell Memory Enhances the formation of memory precursor CD8+ T cells. nih.govDelays terminal differentiation and promotes therapeutic activity. nih.gov

Modulation of Other Immune Cell Populations (e.g., Macrophages, Neutrophils, Mast Cells, Dendritic Cells)

The influence of selective PI3Kδ inhibitors extends beyond lymphocytes to other key players in the innate and adaptive immune systems.

Macrophages: PI3Kδ is expressed in macrophages, and its inhibition can modulate their function. frontiersin.org In the context of the tumor microenvironment, PI3Kδ inhibition can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to a more pro-inflammatory M1-like phenotype, thereby enhancing anti-tumor immunity. tandfonline.com

Neutrophils: PI3Kδ signaling is involved in neutrophil trafficking. frontiersin.org Inhibitors of PI3Kδ have been shown to inhibit the movement of neutrophils into inflamed tissues. frontiersin.org

Mast Cells: The activation of mast cells can be prevented by PI3Kδ inhibitors. frontiersin.org

Dendritic Cells (DCs): The function of DCs can also be influenced by PI3Kδ inhibition. Studies have shown that inhibition of PI3Kδ can reduce the production of the immunosuppressive cytokine IL-10 by DCs while enhancing the expression of the pro-inflammatory cytokine IL-12. frontiersin.org

Reshaping the Tumor Microenvironment via PI3Kδ Inhibition

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. nih.govmdpi.com Selective PI3Kδ inhibitors can profoundly reshape the TME to be less hospitable to tumor growth and more conducive to an effective anti-tumor immune response.

By targeting multiple immune cell types, PI3Kδ inhibition orchestrates a multi-pronged attack on the immunosuppressive network within the TME. nih.govnih.gov The key effects include:

Depletion and functional impairment of Tregs: This is a primary mechanism by which PI3Kδ inhibitors break immune tolerance. nih.govmdpi.com

Reprogramming of myeloid cells: Shifting the balance from immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2 macrophages towards pro-inflammatory phenotypes enhances T-cell-mediated tumor killing. nih.govnih.gov

Enhanced effector T-cell function: By promoting a memory phenotype and mitigating exhaustion, PI3Kδ inhibitors can improve the quality and durability of the anti-tumor T-cell response. biorxiv.orgnih.gov

Interference with stromal support: PI3Kδ inhibitors can block the survival signals that cancer cells receive from the surrounding stroma, as seen in B-cell malignancies. nih.gov

Comparative Preclinical Research of Selective Pi3kδ Inhibitors with Other Pi3k Modulators

Comparison with Pan-PI3K Inhibitors: Selectivity and Potency Differences

Pan-PI3K inhibitors, as their name suggests, target all four Class I PI3K isoforms (α, β, δ, and γ). While this broad-spectrum inhibition can be effective in certain contexts, it often comes at the cost of increased off-target effects due to the ubiquitous expression of PI3Kα and PI3Kβ isoforms in normal tissues. nih.govnih.gov In contrast, selective PI3Kδ inhibitors were developed to specifically target the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells. nih.govnih.gov This targeted approach aims to improve the therapeutic window by concentrating the inhibitor's effects on immune cells, which are central to the pathology of many B-cell malignancies.

The development of selective PI3Kδ inhibitors marked a significant advancement over the first-generation pan-PI3K inhibitors. For instance, IC87114 was one of the first reported isoform-selective inhibitors, demonstrating 58-fold greater selectivity for PI3Kδ over PI3Kγ and over 100-fold selectivity against PI3Kα and PI3Kβ. nih.gov Further optimization led to the development of idelalisib (B1684644) (CAL-101), which exhibited even greater potency and selectivity for PI3Kδ. nih.gov

Preclinical studies have shown that in some cancer models, particularly those with PTEN-deficiency, pan-PI3K inhibitors may be more effective than isoform-selective inhibitors. nih.gov However, the improved selectivity of PI3Kδ inhibitors generally translates to a more favorable preclinical profile in the context of B-cell malignancies by minimizing the side effects associated with the inhibition of ubiquitously expressed PI3K isoforms. nih.gov

Inhibitor Type Primary Target(s) Key Preclinical Characteristics
Selective PI3Kδ Inhibitor PI3KδHigh selectivity for the delta isoform, predominantly affecting hematopoietic cells. nih.govnih.gov Aims for a better therapeutic index in B-cell malignancies. nih.gov
Pan-PI3K Inhibitor PI3Kα, β, δ, γBroad-spectrum inhibition. nih.gov May be more effective in certain solid tumors with specific mutations (e.g., PTEN-deficient). nih.gov

Comparison with Dual PI3Kα/δ and PI3Kδ/γ Inhibitors: Mechanistic and Efficacy Distinctions

The landscape of PI3K inhibition has expanded to include dual-isoform inhibitors, which offer a middle ground between highly selective and pan-inhibition strategies. These inhibitors are designed to target specific combinations of PI3K isoforms, leveraging the distinct roles of each isoform in cancer biology.

Dual PI3Kα/δ Inhibition:

Dual inhibition of PI3Kα and PI3Kδ is being explored, particularly for lymphomas where both isoforms can be implicated. nih.gov For example, copanlisib (B1663552) is a potent pan-PI3K inhibitor with significant activity against both PI3Kα and PI3Kδ isoforms. nih.gov Preclinical evidence suggests that targeting both isoforms could be beneficial in malignancies where both pathways contribute to tumor growth and survival. nih.gov The rationale for this approach is to simultaneously block the oncogenic signaling driven by PI3Kα mutations, commonly found in some solid tumors, and the B-cell receptor (BCR) signaling mediated by PI3Kδ in lymphoid malignancies. nih.gov

Dual PI3Kδ/γ Inhibition:

Dual PI3Kδ/γ inhibitors, such as duvelisib, have demonstrated robust anti-tumor activity in preclinical models of various lymphomas. frontiersin.org The primary distinction of this class of inhibitors lies in their ability to modulate the tumor microenvironment by inhibiting PI3Kγ, which is crucial for the function of regulatory T cells (Tregs) and tumor-associated macrophages. frontiersin.org Preclinical studies have shown that the dual inhibition of PI3Kδ and PI3Kγ can be superior to the inhibition of either isoform alone, particularly in models of arthritis and certain leukemias. nih.govfrontiersin.org In a mouse model of lupus, dual PI3Kδ/γ inhibition significantly reduced autoreactive B cells and autoantibody production. nih.gov This suggests that by targeting both PI3Kδ and PI3Kγ, these inhibitors can not only directly impact malignant B-cells but also disrupt the supportive tumor microenvironment. frontiersin.org

Inhibitor Type Primary Target(s) Mechanistic & Efficacy Distinctions
Selective PI3Kδ Inhibitor PI3KδPrimarily targets B-cell signaling. nih.gov
Dual PI3Kα/δ Inhibitor PI3Kα, PI3KδTargets both oncogenic signaling (α) and B-cell signaling (δ). nih.gov
Dual PI3Kδ/γ Inhibitor PI3Kδ, PI3KγTargets B-cell signaling (δ) and modulates the tumor microenvironment by affecting immune cells like Tregs and macrophages (γ). frontiersin.org Preclinical data suggests enhanced activity over single-isoform inhibition in some models. nih.govfrontiersin.org

Distinctive Preclinical Outcomes Compared to Other Targeted Therapies (e.g., BTK Inhibitors)

Bruton's tyrosine kinase (BTK) inhibitors represent another major class of targeted therapies for B-cell malignancies, and preclinical studies have provided valuable insights into their comparative effectiveness and potential for combination with selective PI3Kδ inhibitors.

Both PI3Kδ and BTK are critical components of the B-cell receptor (BCR) signaling pathway. nih.gov However, they act at different points in the cascade. Preclinical in vitro studies have shown that dual inhibition of PI3Kδ and BTK can lead to a more complete blockade of the BCR pathway than inhibition of either target alone. nih.gov This synergistic effect has been observed even at suboptimal concentrations of the individual inhibitors. asco.org

In a preclinical mouse model of chronic lymphocytic leukemia (CLL), the combination of the BTK inhibitor acalabrutinib (B560132) and the PI3Kδ inhibitor ACP-319 resulted in significantly greater reductions in tumor burden and prolonged survival compared to either single agent. nih.gov The combination therapy was more effective at reducing tumor proliferation and NF-κB signaling. nih.gov These findings provide a strong preclinical rationale for the clinical investigation of combining PI3Kδ and BTK inhibitors to achieve deeper and more durable responses in patients with B-cell malignancies. nih.govnih.gov

Therapy Target Preclinical Outcomes
Selective PI3Kδ Inhibitor PI3KδInduces apoptosis in CLL cells and blocks downstream signaling from the BCR. nih.gov
BTK Inhibitor BTKBlocks enzymatic activity of BTK, a crucial kinase in the BCR pathway. researchgate.net
Combination (PI3Kδ + BTK) PI3Kδ and BTKSynergistic activity in cell lines, leading to more complete BCR pathway blockade. nih.govasco.org In a CLL mouse model, the combination showed superior tumor reduction and survival compared to single agents. nih.gov

Future Research Directions and Translational Perspectives for Selective Pi3kδ Inhibitors

Identification of Preclinical Biomarkers for Selective PI3Kδ Inhibitor Response and Resistance

The identification of reliable biomarkers is crucial for patient stratification and for predicting response or resistance to selective PI3Kδ inhibitors. While much of the clinical biomarker research has focused on pan-PI3K or PI3Kα inhibitors in solid tumors, the principles can be extended to the context of PI3Kδ inhibition, particularly in hematological malignancies and immune-mediated diseases.

Preclinical studies have consistently shown that cells with activating mutations in the PI3K pathway are more sensitive to PI3K inhibitors. nih.gov For instance, mutations in PIK3CA (encoding the p110α subunit) are a key predictive biomarker for the efficacy of the α-selective inhibitor alpelisib. researchgate.netnih.gov Similarly, the expression level of PIK3CD (encoding p110δ) has been shown to correlate with the in vitro activity of the non-ATP-competitive inhibitor IOA-244. aacrjournals.org This suggests that the expression level of PI3Kδ itself could be a straightforward biomarker for response.

Loss of expression of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, has also been investigated as a potential biomarker. Preclinical data suggest that cells with PTEN loss are more sensitive to PI3K/AKT inhibitors. nih.gov However, clinical data have been contradictory, with some studies showing that de novo loss of PTEN expression is associated with resistance to alpelisib. nih.gov Further preclinical investigation is needed to clarify the role of PTEN status in predicting response to selective PI3Kδ inhibitors.

Beyond single genetic or protein markers, a more comprehensive "composite biomarker" approach is being considered. researchgate.netulb.ac.be This would integrate data from DNA, RNA, and protein expression to provide a more accurate assessment of PI3K pathway activation status. researchgate.netulb.ac.be Such an approach could capture the complexity of signaling networks and provide a more robust prediction of inhibitor response.

Imaging biomarkers also hold promise. For example, 18F-FDG-PET/CT imaging, which measures glucose metabolism, is being explored as a potential biomarker, given the role of the PI3K pathway in regulating metabolism. nih.govnih.gov

Research into Combination Therapeutic Strategies in Preclinical Models

To enhance efficacy and overcome resistance, selective PI3Kδ inhibitors are being extensively evaluated in combination with other therapeutic agents in preclinical models. These strategies are designed to target parallel or downstream signaling pathways, or to exploit synergistic antitumor mechanisms.

One of the most explored combinations is with inhibitors of the MAPK pathway (e.g., MEK or ERK inhibitors). The PI3K/AKT/mTOR and Raf/MEK/ERK pathways are two major signaling cascades that are often co-activated in cancer and can functionally interact. nih.gov Preclinical studies in ovarian cancer models have demonstrated the efficacy of dual inhibition of the PI3K/mTOR and MEK/ERK pathways, showing synergistic cytotoxic effects. nih.gov

Combination with other targeted agents is also a promising area. For instance, preclinical studies in breast cancer have shown that combining PI3Kα and CDK4/6 inhibitors is highly effective in PIK3CA-mutant models. nih.gov This provides a rationale for exploring similar combinations with selective PI3Kδ inhibitors in relevant cancer types.

In the context of autoimmune diseases, the co-administration of a selective PI3Kδ inhibitor, LL-00071210, with methotrexate (B535133) at subtherapeutic doses resulted in additive effects in a preclinical model of collagen-induced arthritis. researchgate.net This suggests the potential for combination therapy with existing disease-modifying anti-rheumatic drugs (DMARDs). researchgate.net

Furthermore, combining PI3Kδ inhibitors with immunotherapy is an emerging and exciting strategy. Given the critical role of PI3Kδ in immune cell function, its inhibition can modulate the tumor microenvironment. For example, inhibition of the related PI3Kγ isoform has been shown to enhance immune recognition in a solid tumor model. nih.gov The non-ATP-competitive PI3Kδ inhibitor IOA-244 has been shown to remodel the tumor microenvironment in preclinical models, providing a rationale for its investigation in combination with immune checkpoint inhibitors. aacrjournals.org

Addressing Preclinical Resistance Mechanisms to Selective PI3Kδ Inhibitors

Understanding and overcoming resistance to selective PI3Kδ inhibitors is a major focus of ongoing research. Several mechanisms of resistance have been identified in preclinical models, often involving the activation of bypass signaling pathways.

A common mechanism of resistance to PI3K inhibitors involves the reactivation of the PI3K/AKT pathway or the activation of parallel pathways. For instance, upon inhibition of PI3K, feedback loops can lead to the upregulation of receptor tyrosine kinases (RTKs), which can then reactivate the PI3K pathway or other survival pathways. nih.gov The FOXO family of transcription factors, which are negatively regulated by AKT, can become activated upon PI3K inhibition and drive the expression of RTKs like HER2 and HER3. nih.gov

Another described resistance mechanism involves the PIM kinases. Increased levels of PIM kinases have been shown to confer resistance to PI3K and AKT inhibitors by activating downstream effectors in an AKT-independent manner. nih.gov PIM kinases can promote cell survival by modulating redox signaling through the NRF2 transcription factor. nih.gov This suggests that combining PI3Kδ inhibitors with PIM kinase inhibitors could be a strategy to overcome this form of resistance. nih.gov

Acquired resistance to the pan-class I PI3K inhibitor ZSTK474 has been observed after long-term treatment in preclinical studies. semanticscholar.org The elucidation of the crystal structure of ZSTK474 bound to PI3Kδ provides a basis for designing new inhibitors that can circumvent such resistance mechanisms. semanticscholar.org

The development of non-ATP competitive inhibitors like IOA-244 is another strategy to address resistance, particularly if resistance mutations arise in the ATP-binding pocket. aacrjournals.org

Development of Next-Generation Selective PI3Kδ Inhibitors with Enhanced Preclinical Characteristics

The development of next-generation selective PI3Kδ inhibitors is aimed at improving upon the efficacy, selectivity, and safety profiles of the first-generation agents. Researchers are focused on creating compounds with enhanced preclinical characteristics that can translate into better clinical outcomes.

A key goal is to achieve even greater selectivity for the δ isoform over other PI3K isoforms (α, β, and γ) to minimize off-target effects. For example, the inhibitor LL-00071210 has been described as having approximately 100-fold selectivity for PI3Kδ over other isoforms and demonstrates good drug-like properties, including stability in liver microsomes and good bioavailability in preclinical species. researchgate.net

Another approach is the development of dual PI3Kδ/γ inhibitors. The combined inhibition of both PI3Kδ and PI3Kγ has shown a more pronounced lymphoma cell death in preclinical models compared to inhibiting PI3Kδ alone. nih.gov This has led to the development of dual inhibitors like duvelisib.

The development of covalent allosteric inhibitors is also a promising future direction. These inhibitors can achieve irreversible modification of the target protein, potentially leading to a more durable response. mdpi.com While this has been explored more for AKT inhibitors, the principle could be applied to PI3Kδ.

Furthermore, research is focused on developing inhibitors with improved pharmacokinetic properties to ensure optimal target engagement in vivo. The identification of novel lead compounds through virtual screening and subsequent chemical modification is an efficient approach to discovering inhibitors with favorable binding modes and potent activity. mdpi.com For instance, the compound NSC348884 was identified as a lead PI3Kδ inhibitor with potent antitumor effects in various cancer cell lines. mdpi.com

The overarching goal of these efforts is to develop a new wave of selective PI3Kδ inhibitors that offer improved therapeutic windows and can be used effectively as monotherapies or in rational combination therapies for a variety of diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the efficacy of Selective PI3Kdelta Inhibitor 1 in modulating immune or inflammatory pathways?

  • Methodological Answer : Use in vitro models such as fibroblast-like synoviocytes (FLS) treated with PDGF to assess lamellipodia formation and actin rearrangement . For in vivo relevance, employ hypoxia-induced pulmonary hypertension (PH) models in mice to evaluate right ventricular systolic pressure (RVSP) and hypertrophy . Ensure models align with the inhibitor’s target pathway (e.g., Rho GTPase activation or growth factor-mediated proliferation) .

Q. How can researchers design a robust dose-response study for this compound to minimize off-target effects?

  • Methodological Answer :

  • Step 1 : Establish baseline activity of PI3K isoforms (alpha, beta, gamma, delta) using isoform-specific inhibitors (e.g., CAL-101 for delta) to confirm selectivity .
  • Step 2 : Perform kinase profiling assays to rule out cross-reactivity with non-PI3K targets.
  • Step 3 : Use concentrations validated in prior studies (e.g., 1 μM for invasion assays, 3 μM for proliferation) as starting points .

Q. What key outcomes should be prioritized when assessing the therapeutic potential of this compound in autoimmune disorders?

  • Methodological Answer : Focus on:

  • Cellular Outcomes : Inhibition of PDGF-induced FLS invasion (≥60% reduction) and lamellipodia formation .
  • Clinical Endpoints : Sustained improvement in disease-specific markers (e.g., RVSP in PH models) .
  • Mechanistic Validation : Confirmation of Rho GTPase (e.g., Rac1) pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions between genetic knockout and pharmacological inhibition data for PI3Kdelta?

  • Methodological Answer :

  • Issue : Genetic PI3Kdelta knockout may impair proliferation via kinase-independent mechanisms, whereas pharmacological inhibitors (e.g., IC87114) may not replicate this effect .
  • Approach :

Conduct parallel experiments comparing siRNA knockdown, genetic ablation, and inhibitor treatment in the same model.

Use phosphoproteomics to distinguish kinase-dependent vs. scaffolding functions of PI3Kdelta .

Validate findings with structurally distinct inhibitors (e.g., CAL-101 vs. INK055) to rule out compound-specific artifacts .

Q. What computational strategies can predict the selectivity of novel PI3Kdelta inhibitors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze binding stability and residue interactions in PI3Kdelta vs. other isoforms (e.g., alpha/beta) .
  • Free Energy Calculations : Use methods like MM/GBSA to compare binding affinities across isoforms .
  • Structural Alignment : Map conserved vs. unique residues in the ATP-binding pocket to guide inhibitor design .

Q. How should researchers address discrepancies in PI3Kdelta inhibitor efficacy across cell types (e.g., PASMC vs. FLS)?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate cell-specific signaling crosstalk (e.g., PDGF vs. EGF receptor pathways) using pathway-specific inhibitors .
  • Data Normalization : Standardize outcomes to baseline kinase activity (e.g., p-AKT levels) to control for variable pathway activation.
  • Multi-Omics Integration : Combine transcriptomics and phosphoproteomics to identify cell-type-dependent signaling nodes .

Data Analysis and Interpretation

Q. What statistical methods are optimal for analyzing dose-dependent inhibition of PI3Kdelta in high-throughput screens?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude technical artifacts in replicates.
  • Meta-Analysis : Pool data from multiple assays (e.g., invasion, proliferation) to calculate combined effect sizes .

Q. How can researchers validate the specificity of PI3Kdelta inhibition in complex biological systems (e.g., whole blood)?

  • Methodological Answer :

  • Isoform-Specific Probes : Use fluorescent activity reporters (e.g., PIP3 biosensors) to monitor delta isoform activity in real time.
  • Pharmacodynamic Markers : Measure downstream targets (e.g., phosphorylated AKT or FOXO) before/after inhibitor treatment .
  • Competition Assays : Co-administer pan-PI3K inhibitors to confirm delta-selective blockade .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when reporting PI3Kdelta inhibitor studies?

  • Methodological Answer :

  • Detailed Protocols : Publish synthesis/purification methods for novel inhibitors (e.g., HPLC traces, NMR spectra) .
  • Data Transparency : Share raw datasets (e.g., flow cytometry files, microscopy images) in repositories like Figshare.
  • Cross-Validation : Replicate key findings using orthogonal methods (e.g., genetic knockout + inhibitor) .

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